Cas no 126926-33-8 (3-(ethylcarbamoyl)benzoic acid)

3-(ethylcarbamoyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,3-[(ethylamino)carbonyl]-
- 3-(ethylcarbamoyl)benzoic acid
- 3-[(ethylamino)carbonyl]Benzoic acid
- N-Ethyl Benzamid-3-carboxylate
- 3-(ethylcarbamoyl) benzoic acid
- BFA92633
- CS-0444082
- 126926-33-8
- 3-(ethylcarbamoyl)benzoicacid
- DTXSID90155336
- EN300-1265793
- A1-20608
- F8887-2090
- FT-0742060
- AKOS009498438
- SCHEMBL13702421
- KLAYVYFJJVHZEM-UHFFFAOYSA-N
- Benzoic acid, 3-((ethylamino)carbonyl)-
- m-((Ethylamino)carbonyl)benzoic acid
-
- インチ: InChI=1S/C10H11NO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
- InChIKey: KLAYVYFJJVHZEM-UHFFFAOYSA-N
- ほほえんだ: CCNC(C1C=CC=C(C(=O)O)C=1)=O
計算された属性
- せいみつぶんしりょう: 193.07393
- どういたいしつりょう: 193.073893
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 66.4
じっけんとくせい
- 密度みつど: 1.216
- ふってん: 411.1°Cat760mmHg
- フラッシュポイント: 202.4°C
- 屈折率: 1.561
- PSA: 66.4
3-(ethylcarbamoyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1265793-0.5g |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95% | 0.5g |
$512.0 | 2023-07-10 | |
Life Chemicals | F8887-2090-0.25g |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95%+ | 0.25g |
$442.0 | 2023-09-05 | |
TRC | E899675-500mg |
N-Ethyl Benzamid-3-carboxylate |
126926-33-8 | 500mg |
$ 170.00 | 2023-09-07 | ||
Enamine | EN300-1265793-0.25g |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95% | 0.25g |
$325.0 | 2023-07-10 | |
Enamine | EN300-1265793-500mg |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95.0% | 500mg |
$512.0 | 2023-10-02 | |
Enamine | EN300-1265793-100mg |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95.0% | 100mg |
$228.0 | 2023-10-02 | |
1PlusChem | 1P018SME-1g |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95% | 1g |
$867.00 | 2025-03-03 | |
1PlusChem | 1P018SME-5g |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95% | 5g |
$2414.00 | 2024-07-09 | |
Aaron | AR018SUQ-2.5g |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95% | 2.5g |
$1795.00 | 2023-12-16 | |
Enamine | EN300-1265793-50mg |
3-(ethylcarbamoyl)benzoic acid |
126926-33-8 | 95.0% | 50mg |
$153.0 | 2023-10-02 |
3-(ethylcarbamoyl)benzoic acid 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
5. Book reviews
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
3-(ethylcarbamoyl)benzoic acidに関する追加情報
3-(Ethylcarbamoyl)benzoic Acid: A Comprehensive Overview
3-(Ethylcarbamoyl)benzoic acid, identified by the CAS number 126926-33-8, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug design and material science. Recent studies have highlighted its role in various synthetic pathways and its ability to serve as a versatile building block in organic synthesis.
The molecular structure of 3-(ethylcarbamoyl)benzoic acid comprises a benzoic acid moiety substituted with an ethylcarbamoyl group at the meta position. This substitution pattern influences the compound's chemical reactivity, solubility, and stability. Researchers have explored its synthesis through various methods, including nucleophilic aromatic substitution and coupling reactions, which have been optimized to enhance yield and purity. These advancements have been documented in recent publications, underscoring the compound's importance in modern synthetic chemistry.
In terms of applications, 3-(ethylcarbamoyl)benzoic acid has shown promise in the development of bioactive molecules. Its carboxylic acid group enables it to participate in peptide bond formation, making it a valuable precursor in the synthesis of peptides and related compounds. Additionally, its ethylcarbamoyl group contributes to hydrogen bonding capabilities, which are crucial for interactions within biological systems.
Recent studies have also investigated the pharmacological properties of derivatives of CAS 126926-33-8. These studies suggest potential anti-inflammatory and antioxidant activities, which could be harnessed for therapeutic purposes. Furthermore, computational modeling has been employed to predict the binding affinities of these derivatives to various protein targets, providing insights into their potential as drug candidates.
The synthesis and characterization of 3-(ethylcarbamoyl)benzoic acid have been facilitated by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods have allowed for precise determination of the compound's structure and purity, ensuring its reliability for further research and application.
In conclusion, 3-(ethylcarbamoyl)benzoic acid, with its CAS number 126926-33-8, stands as a notable compound in contemporary chemical research. Its structural versatility, combined with recent advancements in synthetic methodologies and pharmacological evaluations, positions it as a key player in the development of novel compounds with therapeutic potential. Continued exploration into its properties and applications is expected to yield further breakthroughs in the field.
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